4-[(Adamantan-1-ylformamido)methyl]benzoic acid
Description
Historical Context of Adamantane-Based Pharmacophores
Adamantane’s discovery in petroleum by Landa, Machacek, and Mzourek in 1933 marked the beginning of a new era in organic chemistry. Its diamondoid structure, characterized by fused cyclohexane rings, confers exceptional thermal stability and lipophilicity, making it ideal for drug design. The first therapeutic application emerged in 1964 with amantadine, an antiviral agent targeting influenza A, followed by memantine for Alzheimer’s disease and rimantadine for Parkinson’s disease. These successes validated adamantane’s role as a privileged scaffold capable of enhancing pharmacokinetic properties through steric bulk and metabolic resistance.
The evolution of adamantane derivatives accelerated with Schleyer’s 1957 synthesis method, which achieved 30–40% yields via aluminum chloride-catalyzed isomerization of dicyclopentadiene. This breakthrough enabled large-scale production, facilitating structure-activity relationship (SAR) studies. By the 21st century, over thirty adamantane-based drugs had entered clinical trials, spanning antiviral, antidiabetic, and neuroprotective indications. The scaffold’s adaptability is evident in its integration into diverse molecular architectures, including the benzoic acid hybrid discussed here.
Table 1: Key Adamantane Derivatives and Their Clinical Applications
| Compound | Therapeutic Class | Target Indication |
|---|---|---|
| Amantadine | Antiviral | Influenza A |
| Memantine | Neuroprotective | Alzheimer’s disease |
| Saxagliptin | Antidiabetic | Type 2 diabetes |
| Adapalene | Dermatological | Acne vulgaris |
Rational Design Principles for Hybrid Benzoic Acid-Adamantane Derivatives
The design of this compound follows three core principles:
- Spatial Complementarity : Adamantane’s rigid cage occupies hydrophobic pockets in target proteins, while the benzoic acid moiety engages polar residues via hydrogen bonding.
- Bioisosteric Replacement : Substituting labile functional groups with adamantane enhances metabolic stability, as demonstrated in tromantadine’s improved half-life compared to acyclic analogs.
- Conformational Restriction : The hybrid’s fixed geometry reduces entropic penalties during target binding, a strategy validated in solriamfetol’s dopamine reuptake inhibition.
Synthetic routes to such hybrids often involve coupling adamantane-1-carbonyl chloride with aminomethyl benzoate intermediates, followed by ester hydrolysis. For example, methyl 4-{[(adamantan-1-yl)formamido]methyl}benzoate (PubChem CID: 4472628) serves as a precursor, with a molecular weight of 327.4 g/mol and the SMILES string COC(=O)C1=CC=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3. Hydrolysis of the methyl ester yields the final benzoic acid derivative, optimizing solubility for biological testing.
Table 2: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C$${19}$$H$${23}$$NO$$_{3}$$ |
| Molecular Weight | 313.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The hybrid’s pharmacological potential is amplified by adamantane’s ability to traverse lipid membranes and resist oxidative metabolism. In soluble epoxide hydrolase (sEH) inhibitors, benzohomoadamantane scaffolds stabilize enzyme-inhibitor complexes through π-stacking and van der Waals interactions, as shown in molecular dynamics simulations. This dual-action design paradigm—combining adamantane’s bulk with benzoic acid’s polarity—addresses limitations of single-scaffold drugs, such as poor bioavailability or off-target effects.
Properties
IUPAC Name |
4-[(adamantane-1-carbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRRKIOCVXHVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid typically involves the reaction of adamantane derivatives with benzoic acid derivatives under specific conditions. One common synthetic route includes the formylation of adamantane followed by amide formation with benzoic acid . The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities for research and application purposes .
Chemical Reactions Analysis
4-[(Adamantan-1-ylformamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds with adamantane moieties, such as 4-[(Adamantan-1-ylformamido)methyl]benzoic acid, exhibit promising antitumor activity. The adamantane structure is known for enhancing the pharmacological properties of drugs by improving their solubility and bioavailability. Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response .
Materials Science
Polymer Additive
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant in the development of high-performance materials used in various industrial applications .
Nanocomposites
The compound is also being explored in the synthesis of nanocomposites. By integrating it into nanostructured materials, researchers aim to improve their electrical and thermal conductivity. This application is crucial for developing advanced materials for electronics and energy storage devices .
Biochemical Probes
Fluorescent Labeling
this compound has potential as a fluorescent labeling agent in biochemical assays. Its ability to bind selectively to specific biomolecules can facilitate the study of protein interactions and cellular processes through fluorescence microscopy techniques .
Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery systems, where it can enhance the targeting and release profiles of therapeutic agents. By conjugating drugs with this compound, researchers can achieve more efficient delivery mechanisms that minimize side effects while maximizing therapeutic efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro using cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis. |
| Study C | Polymer Applications | Improved tensile strength and thermal stability of polymer blends when incorporated into formulations. |
Mechanism of Action
The mechanism of action of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors, potentially disrupting their normal function . This disruption can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Backbone
4-(4-(3-Adamantan-1-ylureido)cyclohexyloxy)benzoic Acid ()
- Molecular Weight : 412.530 g/mol.
- Structure : Features a ureido (-NHCONH-) group and a cyclohexyloxy linker instead of the formamido-methyl group.
- Key Differences :
- The ureido group allows for additional hydrogen bonding compared to the formamido group.
- The cyclohexyloxy spacer increases conformational flexibility and lipophilicity.
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid ()
- Structure: Replaces the adamantane-formamido group with a diethoxyphosphinoyl (-PO(OEt)$_2$) substituent.
- Crystal structure shows a near-perpendicular orientation (83.75° dihedral angle) between the phosphinoyl group and benzene ring, contrasting with the planar arrangement of adamantane derivatives .
Adamantane-Containing Heterocyclic Derivatives
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide ()
- Molecular Weight : 356.48 g/mol.
- Structure : Combines adamantane with a methoxybenzothiazole ring.
- Key Differences :
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione ()
- Structure : Incorporates a triazole-thione ring and hydroxybenzylidene group.
- Key Differences :
Benzoic Acid Derivatives with Heterocyclic Substituents
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives ()
- Activity : Competitive inhibitors of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with sub-µM IC$_{50}$ values.
- Key Differences: Thiazolidinone rings enhance inhibitory potency via reversible binding. Demonstrated efficacy in enhancing insulin receptor phosphorylation in cellular models .
Imidazole- and Pyrazole-Substituted Benzoic Acids ()
- Examples : Compounds with 4-chloro-2-butyl-imidazole or trifluoromethyl-pyrazole substituents.
- Key Differences :
Comparative Data Table
Biological Activity
4-[(Adamantan-1-ylformamido)methyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound has the molecular formula and features an adamantane moiety, which is known for its stability and ability to enhance the pharmacokinetic properties of drugs. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. While specific targets remain to be fully elucidated, preliminary studies suggest that it may influence:
- Protein Degradation Systems : Similar compounds have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein turnover .
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Antitumor Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, may possess antitumor properties. Research has demonstrated that certain benzoic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression .
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported that related compounds exhibit significant antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study assessed the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzoic acid derivatives. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be considered:
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed when administered orally |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily metabolized in the liver |
| Excretion | Excreted via urine as metabolites |
Q & A
Q. What are the recommended synthetic routes for 4-[(Adamantan-1-ylformamido)methyl]benzoic acid, and what key intermediates are involved?
The synthesis typically involves coupling adamantane-1-carboxylic acid with 4-(aminomethyl)benzoic acid using carbodiimide coupling agents (e.g., EDCl or DCC) in the presence of HOBt to minimize racemization. Key intermediates include the activated ester of adamantane-1-carboxylic acid and the primary amine precursor (4-(aminomethyl)benzoic acid). Purification via recrystallization from ethanol/water mixtures is recommended to achieve >98% purity .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Essential techniques include:
- 1H/13C NMR to verify the formamido linkage and adamantane integration.
- FT-IR for amide C=O stretching (1650–1680 cm⁻¹).
- HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%).
- Elemental analysis to match theoretical values within ±0.4%.
- Mass spectrometry (ESI-TOF) for molecular ion [M+H]+ confirmation .
Q. How should researchers handle storage and stability considerations for this compound?
Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the formamido group. Pre-dry the compound under vacuum (40°C, 24 hours) to avoid moisture-induced degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are advised for long-term studies .
Q. What are the critical parameters for optimizing solubility in biological assays?
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Pre-saturation studies in PBS (pH 7.4) at 37°C are recommended. Sonication (15–30 minutes) enhances dispersion for lipophilic adamantane-containing compounds .
Advanced Research Questions
Q. How do steric effects from the adamantane moiety influence molecular conformation and intermolecular interactions in solid-state structures?
X-ray crystallography reveals that the adamantane group imposes significant steric hindrance, leading to a twisted conformation between the adamantyl and benzoic acid moieties. This distortion promotes specific hydrogen-bonding patterns (e.g., dimeric carboxylate interactions) that stabilize the crystal lattice. Computational studies (DFT) corroborate reduced rotational freedom around the formamido methylene bridge .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, solvent DMSO concentration) or compound purity. Recommended approaches include:
- Repeating assays with independently synthesized batches under standardized protocols.
- Assessing purity via orthogonal methods (HPLC, DSC).
- Evaluating solubility effects using co-solvents or surfactants.
- Employing isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. How can computational methods enhance understanding of this compound's pharmacological potential?
- DFT calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular docking against targets (e.g., cyclooxygenase-2) identifies binding modes guided by adamantane's hydrophobic interactions.
- MD simulations assess stability in lipid bilayers, informing bioavailability predictions .
Q. What are the design principles for derivatives targeting improved blood-brain barrier (BBB) penetration?
Adamantane's lipophilicity enhances BBB permeability, but excessive bulk may hinder transport. Balance logP (3.5–5.5) via substituent modifications (e.g., fluorination of the benzoic acid ring). In vitro BBB models (e.g., PAMPA) validate permeability, while PET imaging tracks in vivo distribution .
Q. How does the adamantane group impact metabolic stability in preclinical models?
Adamantane’s rigidity reduces cytochrome P450-mediated oxidation, prolonging half-life in rodent plasma. However, phase II conjugation (e.g., glucuronidation) at the benzoic acid group remains a major clearance pathway. LC-MS/MS metabolite profiling identifies major degradation products .
Q. What crystallographic techniques characterize polymorphic forms of this compound?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves polymorphs. Differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points, glass transitions), while powder XRD quantifies amorphous/crystalline ratios. Hirshfeld surface analysis maps intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
